COX-2 Inhibition Potency: Desmethyl Celecoxib vs. Celecoxib
Desmethyl Celecoxib inhibits COX-2 with an IC50 of 32 nM, demonstrating comparable or slightly improved potency relative to the parent drug Celecoxib, which exhibits an IC50 of 40 nM under comparable enzymatic assay conditions . This 20% improvement in potency is modest but confirms that the demethylated metabolite retains full COX-2 inhibitory function, validating its utility as an active comparator or reference standard.
| Evidence Dimension | COX-2 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | Celecoxib IC50 = 40 nM |
| Quantified Difference | 1.25-fold greater potency (20% lower IC50) |
| Conditions | Purified human COX-2 enzyme assay |
Why This Matters
Confirms that Desmethyl Celecoxib is a fully active COX-2 inhibitor, enabling its use as a direct functional analog of Celecoxib in assays where COX-2 inhibition is the primary endpoint.
